REACTION_CXSMILES
|
BrC1C=CC=CN=1.C([N:12]1[N:16]=[C:15]2[CH:17]=[CH:18][CH:19]=[C:20]([N+]([O-])=O)[C:14]2=[N:13]1)CC#C>>[N:13]1[NH:12][N:16]=[C:15]2[CH:17]=[CH:18][CH:19]=[CH:20][C:14]=12
|
Name
|
|
Quantity
|
76 mg
|
Type
|
reactant
|
Smiles
|
BrC1=NC=CC=C1
|
Name
|
2-but-3-ynyl-4-nitro-2H-benzo[d][1,2,3]triazole
|
Quantity
|
95 mg
|
Type
|
reactant
|
Smiles
|
C(CC#C)N1N=C2C(=N1)C=CC=C2[N+](=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction time
|
Type
|
CUSTOM
|
Details
|
3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified by flash chromatography (DCM/MeOH-99:1)
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
N=1NN=C2C1C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
BrC1C=CC=CN=1.C([N:12]1[N:16]=[C:15]2[CH:17]=[CH:18][CH:19]=[C:20]([N+]([O-])=O)[C:14]2=[N:13]1)CC#C>>[N:13]1[NH:12][N:16]=[C:15]2[CH:17]=[CH:18][CH:19]=[CH:20][C:14]=12
|
Name
|
|
Quantity
|
76 mg
|
Type
|
reactant
|
Smiles
|
BrC1=NC=CC=C1
|
Name
|
2-but-3-ynyl-4-nitro-2H-benzo[d][1,2,3]triazole
|
Quantity
|
95 mg
|
Type
|
reactant
|
Smiles
|
C(CC#C)N1N=C2C(=N1)C=CC=C2[N+](=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction time
|
Type
|
CUSTOM
|
Details
|
3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified by flash chromatography (DCM/MeOH-99:1)
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
N=1NN=C2C1C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |